7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
7-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-4-5-10-3-2-8-7(10)6-9/h2-3H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPHOLBVIDQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C=CN=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901221264 | |
| Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341038-09-2 | |
| Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341038-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901221264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines involves three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by Cs2CO3/DMSO .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the imidazo[1,2-a]pyrazine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the scaffold.
Scientific Research Applications
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Biology: This compound is used in the study of biological processes and as a tool for probing biological systems.
Mechanism of Action
The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved are often studied through structure-activity relationship (SAR) analysis and other biochemical assays .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines share a similar bicyclic core but lack the pyrazine ring’s nitrogen and saturation. Key differences include:
- Antimicrobial Potency: Imidazo[1,2-a]pyridines (e.g., compounds 3 and 4) exhibit lower MIC values (≤1 μM) against Mycobacterium tuberculosis compared to imidazo[1,2-a]pyrazines (MIC: 1–9 μM), suggesting enhanced activity in non-nitrogen-enriched scaffolds .
- Receptor Binding : Saturated imidazo[1,2-a]pyrazines (e.g., 5,6,7,8-tetrahydro derivatives) show reduced α₂-adrenergic receptor affinity compared to unsaturated imidazo[1,2-a]pyridines, highlighting the impact of ring saturation on target engagement .
Table 1: MIC Values Against M. tuberculosis
Imidazo[1,2-c]pyrimidine and Imidazo[1,2-a]pyrimidine Analogues
These analogues feature nitrogen atoms at different positions in the fused ring system:
- Potency Trends : Imidazo[1,2-c]pyrimidine (25 ) and imidazo[1,2-a]pyrimidine (24 ) show comparable MIC values (1–9 μM) to imidazo[1,2-a]pyrazines, indicating that nitrogen placement (6, 7, or 8 positions) retains activity better than 5-position substitution .
- Synthetic Accessibility : Iodine-catalyzed multicomponent reactions enable efficient synthesis of imidazo[1,2-a]pyrazines (yields: 80–97%), rivaling pyrimidine derivatives in scalability .
Tetrahydroimidazo[1,2-a]pyrazine Derivatives
The saturation of the pyrazine ring introduces distinct pharmacological properties:
- Gaq Protein Inhibition : BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, acts as a potent Gaq-protein inhibitor, with cell permeability enhanced by the saturated ring .
- Solubility and Bioavailability : Saturation improves aqueous solubility compared to aromatic analogues, as seen in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, which exhibit deep blue emission and cell permeability .
Table 2: Receptor Binding Affinities (Kᵢ, nM)
| Compound | α₂-Adrenergic (Kᵢ) | α₁-Adrenergic (Kᵢ) | Selectivity (α₂/α₁) | Reference |
|---|---|---|---|---|
| 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a ) | 12 | 840 | 70:1 | |
| Mianserin (reference) | 12 | 120 | 10:1 |
Substituent Effects on Activity
- Methyl Group at 7-Position : The 7-methyl group in 7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine enhances metabolic stability, as seen in pyrrolopyrazine metabolites of oltipraz, where methylation reduces oxidative degradation .
- Phenyl vs. Methyl Substitution : 2-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine derivatives exhibit stronger CDK9 inhibition (IC₅₀: 5–7 μM) than methyl-substituted analogues, likely due to π-π stacking interactions in the ATP-binding pocket .
Biological Activity
7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine (CAS No. 1341038-09-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 162.19 g/mol. Its structure features a fused imidazole and pyrazine ring system, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 162.19 g/mol |
| CAS Number | 1341038-09-2 |
1. ENPP1 Inhibition
Recent studies have identified this compound as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1). ENPP1 plays a crucial role in regulating the cGAS-STING pathway, which is significant in cancer immunotherapy.
- IC50 Values : The compound exhibited an IC50 value of approximately 5.70 nM against ENPP1, demonstrating high potency.
- Mechanism : It enhances the expression of downstream target genes such as IFNB1 and IL6 in the STING pathway, promoting an immune response against tumors.
2. Antitumor Activity
In vivo studies have shown that this compound can significantly enhance the efficacy of anti-PD-1 antibodies in tumor models.
- Study Findings : When administered at a dose of 80 mg/kg alongside anti-PD-1 therapy, it achieved a tumor growth inhibition rate of 77.7% and improved survival rates in murine models .
3. P2X7 Receptor Modulation
The compound has also been implicated in modulating P2X7 receptor functions, which are involved in various inflammatory processes and pain mechanisms.
- Biological Implications : P2X7 receptor antagonists are being explored for their potential in treating neurodegenerative diseases and chronic pain conditions .
Case Study 1: ENPP1 Inhibition
A recent study focused on the optimization of imidazo[1,2-a]pyrazine derivatives highlighted the efficacy of this compound as an ENPP1 inhibitor. The study reported substantial improvements in immune response markers when combined with existing cancer therapies.
Case Study 2: Pain Management
Research into P2X7 receptor antagonism has shown promise for this compound in managing pain-related conditions. The modulation of inflammatory cytokines through P2X7 receptors suggests potential therapeutic applications in chronic pain management.
Q & A
Q. What are the established synthetic routes for 7-methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization or multicomponent reactions. For example, iodine-catalyzed multicomponent reactions involving tert-butyl isocyanide, aryl aldehydes, and aminopyrazines at room temperature yield imidazo[1,2-a]pyrazine derivatives with excellent efficiency (70–90% yields) . Key factors include solvent polarity (ethanol or DMSO), catalyst loading (5 mol% iodine), and temperature control to avoid decomposition of sensitive intermediates. Ammonium acetate or trifluoroacetic acid (TFA) is often used for cyclodehydration steps .
Q. What spectroscopic and crystallographic methods are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for assigning substituent positions, particularly using coupling constants (e.g., J5,8 > J6,8 in imidazo[1,2-a]pyrazines) . X-ray crystallography provides unambiguous confirmation, as demonstrated for regioisomers like 8c (CCDC 1919367) . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups .
Q. Which preliminary biological activities have been reported for this scaffold?
Imidazo[1,2-a]pyrazines exhibit diverse bioactivity, including:
- Antiviral activity : Derivatives inhibit retroviruses like HIV by targeting viral replication pathways .
- Hypoglycemic effects : 8-(1-piperazinyl) derivatives show potent α2-adrenergic receptor binding and blood glucose reduction in insulin-resistant models .
- Anti-inflammatory properties : Hybrid derivatives reduce sepsis-related acute lung injury (ALI) via cytokine modulation .
Advanced Research Questions
Q. How can regioselectivity be controlled during electrophilic substitution or cross-coupling reactions?
Regioselectivity in electrophilic substitution (e.g., bromination) is guided by electron density calculations, favoring position 3 over 5 due to resonance stabilization . For cross-coupling, Pd-catalyzed direct (hetero)arylation at specific positions (e.g., C-3 or C-6) is achieved using bulky ligands or optimized solvent systems (e.g., DMF at 110°C) . Lanthanide shift reagents in NMR studies help confirm regiochemical outcomes .
Q. What mechanistic insights explain the catalytic efficiency of iodine in multicomponent reactions?
Iodine acts as a Lewis acid, polarizing carbonyl groups in aldehydes to facilitate nucleophilic attack by aminopyrazines. It also stabilizes intermediates via halogen bonding, enabling room-temperature reactions with reduced side products. Computational studies suggest iodine enhances the electrophilicity of the aldehyde, accelerating imine formation and cyclization .
Q. How do structural modifications impact receptor selectivity (e.g., α2-adrenergic vs. β receptors)?
Substituents at the 8-position (e.g., piperazinyl groups) enhance α2-adrenergic affinity while reducing β-receptor binding. Methylation at C-2 or C-3 increases metabolic stability but may lower hypoglycemic potency. Dihydrogenation of the imidazo ring reduces α2 affinity without affecting α1 receptors, highlighting the role of ring planarity in receptor interactions .
Q. What strategies optimize imidazo[1,2-a]pyrazine derivatives for in vitro anticancer studies?
- Scaffold hybridization : Fusion with benzo[d]imidazole enhances photophysical properties and cellular uptake .
- Functional group tolerance : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) improve cytotoxicity by modulating redox potential .
- High-content screening : Combinatorial libraries are screened using imaging systems to assess permeability, photostability, and cytotoxicity in live cells .
Q. How can conflicting data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Contradictions (e.g., methyl groups increasing/decreasing activity) are addressed by:
- Comparative crystallography : Analyzing binding modes of regioisomers (e.g., 8c vs. 8e) .
- Free-energy calculations : Molecular dynamics simulations predict substituent effects on receptor binding .
- Dose-response profiling : Testing derivatives across multiple assays (e.g., IC50 vs. EC50) to disentangle potency from efficacy .
Methodological Tables
Q. Table 1. Optimization of Iodine-Catalyzed Multicomponent Reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| I2 (5 mol%) | Ethanol | RT | 85 | |
| FeCl3 | Toluene | 80 | 32 | |
| SnCl4 | DMSO | RT | 45 |
Q. Table 2. Receptor Binding Affinities of Selected Derivatives
| Compound | α2-Adrenergic (Ki, nM) | β-Adrenergic (Ki, nM) | Hypoglycemic EC50 (mg/kg) |
|---|---|---|---|
| 8-Piperazinyl | 12 ± 2 | 850 ± 120 | 5.8 |
| 2-Methyl | 18 ± 3 | 920 ± 150 | 7.2 |
| Dihydrogenated | 240 ± 40 | 810 ± 110 | >20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
